Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
“Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate” is a chemical compound with the molecular formula C17H19N3O6 . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis of Novel Amino Acids and Peptides : This compound has been used as a building block for the synthesis of novel dipeptides, such as Aib-Hyp (Aib = 2-aminobutyric acid, Hyp = 4-hydroxyproline) and other model peptides (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Efficient Reagent for N-Phthaloylation : It has been utilized as an efficient reagent for the N-phthaloylation of amino acids and amino acid derivatives, offering a simple, racemization-free process that yields excellent results with alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir, Guichard, & Briand, 2002).
Study of Molecular Conformations : The compound has been analyzed for its role in the formation of hydrogen-bonded parallel β-sheet-like tapes, which is unusual for a protected dipeptide containing at least one α,α-disubstituted residue (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis and Antimicrobial Activity : It has been involved in synthesizing compounds with in vitro activity towards Mycobacterium tuberculosis, indicating its potential in antimicrobial research (Pinheiro, Kaiser, Lourenço, de Souza, Wardell, & Wardell, 2007).
Preparation of Various Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, such as pyrroles, 3-amino-2H-pyran-2-ones, fused 2H-pyran-2-ones, and 4H-pyridin-4-ones, demonstrating its versatility in organic synthesis (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Nitroxide-Mediated Photopolymerization : Research into the use of alkoxyamines derived from this compound for photoinitiated polymerization processes, indicating its potential in material science and polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, also known as Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate, is a complex organic compound. Compounds with similar structures have been known to interact with various targets such as amino acid derivatives, bacterial, cftr, endothelin receptor, ferroportin, gcgr, glp receptor, mmp, somatostatin receptor, and vasopressin receptor .
Mode of Action
It’s worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314440 | |
Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-15-4 | |
Record name | 14464-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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